molecular formula C20H25N3O3 B1452255 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid CAS No. 312694-02-3

6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid

Cat. No. B1452255
CAS RN: 312694-02-3
M. Wt: 355.4 g/mol
InChI Key: RKSDFQDWVOJLAU-UHFFFAOYSA-N
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Description

6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid is a chemical compound with the CAS Number: 312694-02-3. Its molecular formula is C20H25N3O3 and it has a molecular weight of 355.44 . The compound is also known by its IUPAC name, 6-{2-propyl-4-[(E)-4-pyridinyldiazenyl]phenoxy}hexanoic acid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C20H25N3O3/c1-2-6-16-15-18(23-22-17-10-12-21-13-11-17)8-9-19(16)26-14-5-3-4-7-20(24)25/h8-13,15H,2-7,14H2,1H3,(H,24,25)/b23-22+ . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid at 20 degrees Celsius .

Scientific Research Applications

Supramolecular Chemistry

C5PR exhibits thermally reversible structural transformations which are significant in the study of supramolecular chemistry . This compound undergoes two thermally reversible transitions at 17°C and 172°C upon heating, which are related to hierarchical structural transformations involving cleavage of C–H···O and O–H···N hydrogen bonds . This characteristic is crucial for developing materials that can respond to temperature changes, making it valuable for creating smart materials with potential applications in data storage and sensors.

Crystal Engineering

The compound’s ability to form molecular crystals through sublimation is of interest in crystal engineering . The temperature-dependent X-ray diffraction profile of C5PR provides insights into the design of crystalline materials with desired properties. This knowledge can be applied to the fabrication of optical devices and the development of pharmaceuticals with specific crystalline forms.

Hydrogen-Bonded Assemblies

C5PR forms fibrous hydrogen-bonded molecular assemblages in aqueous solutions . These assemblies are stable below 150°C and undergo structural transformations upon heating. This behavior is significant for understanding the self-assembly processes in biological systems and could lead to the development of biomimetic materials.

Thermal Analysis

Differential scanning calorimetry (DSC), differential thermal analysis (DTA), and thermogravimetry (TG) studies on C5PR provide valuable data for thermal analysis . The compound’s thermal behavior is essential for determining the stability and decomposition patterns of materials, which is critical for safety assessments in various industries.

Liquid Crystal Research

The thermally induced transitions of C5PR contribute to the field of liquid crystal research . The compound’s ability to transition into different crystalline and isotropic phases can inform the design of liquid crystal displays (LCDs) and other electro-optical devices.

Supramolecular Polymers

C5PR’s structural transformations and hydrogen bonding capabilities suggest its use in creating supramolecular polymers . These polymers can have applications in creating materials that can self-heal or change their properties in response to external stimuli, such as light or pH changes.

Safety And Hazards

While specific safety and hazard information for this compound is not available in the resources, it’s generally recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling when dealing with chemical compounds .

properties

IUPAC Name

6-[2-propyl-4-(pyridin-4-yldiazenyl)phenoxy]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-6-16-15-18(23-22-17-10-12-21-13-11-17)8-9-19(16)26-14-5-3-4-7-20(24)25/h8-13,15H,2-7,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSDFQDWVOJLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)OCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid

CAS RN

312694-02-3
Record name 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the thermal behavior of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic acid?

A1: 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic acid exhibits interesting thermal behavior characterized by two thermally reversible transitions. When heated, this compound undergoes structural changes at 17°C and 172°C. These transitions are reversible upon cooling, indicating a dynamic interplay of intermolecular forces within the crystal structure [].

Q2: What role do hydrogen bonds play in the structural transformations of 6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic acid?

A2: Research suggests that C-H···O hydrogen bonds play a crucial role in the thermally induced structural transformations observed in 6-[2-propyl-4-(4-pyridylazo)phenoxy]hexanoic acid crystals []. These weak interactions contribute to the overall stability of the crystal lattice and their dynamic nature likely underpins the observed reversible transitions at different temperatures. Further investigation into the specific hydrogen bonding patterns and their influence on the structural changes could provide valuable insights into the design of materials with tailored thermal properties.

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